

Fluroxypyr-meptyl molecular formula and structure

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Compound of Interest

Compound Name: *Fluroxypyr-meptyl*

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An In-depth Technical Guide to Fluroxypyr-meptyl

This technical guide provides a comprehensive overview of the chemical and biological properties of **Fluroxypyr-meptyl**, a widely used herbicide. The information is intended for researchers, scientists, and professionals in the fields of drug development, agriculture, and environmental science. This document details its molecular structure, physicochemical properties, synthesis and analysis protocols, and its mechanism of action as a synthetic auxin.

Molecular Identity and Structure

Fluroxypyr-meptyl is the 1-methylheptyl ester of fluroxypyr. It is a member of the pyridine carboxylic acid class of herbicides.[1] As a pro-herbicide, it is converted into its active form, fluroxypyr acid, within the target plant.[2]

- Molecular Formula: $C_{15}H_{21}Cl_2FN_2O_3$ [1][2]
- IUPAC Name: octan-2-yl 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetate[1]
- CAS Number: 81406-37-3[1]
- Canonical SMILES: CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F[2]

Below is a two-dimensional diagram of the molecular structure of **Fluroxypyr-meptyl**.

Caption: 2D structure of **Fluroxypyr-meptyl**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Fluroxypyr-meptyl**.

Property	Value	Reference(s)
Molecular Weight	367.2 g/mol	[1][2]
Physical State	Off-white crystalline solid	[3]
Melting Point	56-57 °C (132.8-134.6 °F)	[4]
Boiling Point	431.9 °C at 760 mmHg	[4]
Density	1.268 g/cm ³	[4]
Vapor Pressure	1.15 x 10 ⁻⁷ mmHg at 25°C	[4]
Water Solubility	0.09 mg/L	[3]
Solubility in Organic Solvents (at 20°C)	Acetone: 867 g/L Methanol: 469 g/L Ethyl Acetate: 792 g/L Dichloromethane: 896 g/L Toluene: 735 g/L Xylene: 642 g/L Hexane: 45 g/L	[3]
Solubility in DMSO (at 25°C)	90 mg/mL (with ultrasonic treatment)	[5]
LogP (Octanol-Water Partition Coefficient)	4.97	[4]

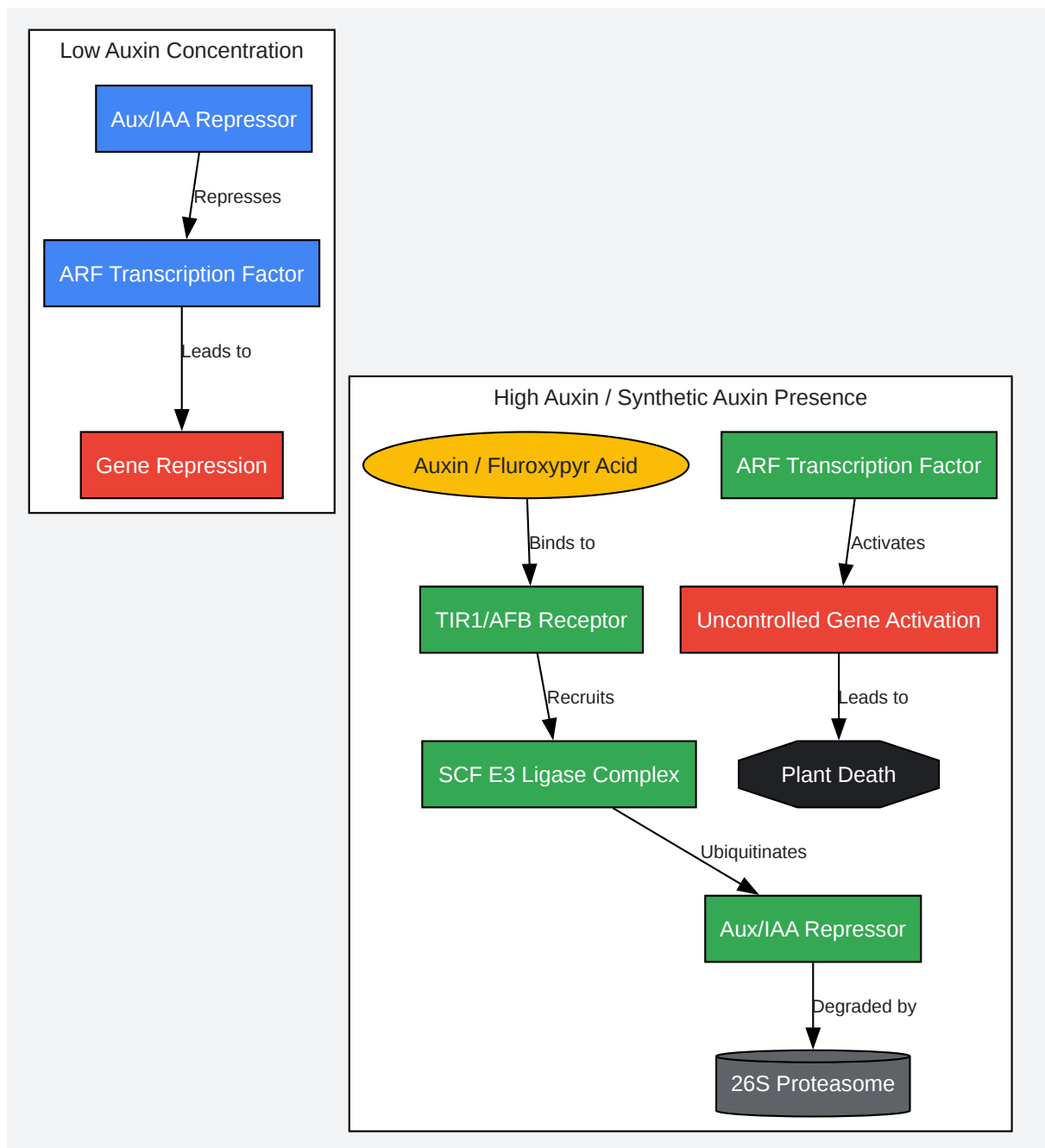
Mechanism of Action: Synthetic Auxin Pathway

Fluroxypyr-meptyl functions as a synthetic auxin herbicide. Following its absorption into the plant, primarily through the foliage, the meptyl ester is hydrolyzed to produce fluroxypyr acid, the herbicidally active form. This acid mimics the natural plant hormone auxin, leading to a disruption of normal growth processes.[1]

At the molecular level, natural auxin binds to the TIR1/AFB family of F-box proteins. This binding event facilitates the interaction between TIR1/AFB and Aux/IAA transcriptional repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factor (ARF) transcription factors, which can then bind to auxin-responsive elements in the promoters of specific genes, thereby activating their transcription. This leads to various growth responses.[6][7]

Synthetic auxins like fluroxypyr hijack this pathway, causing a continuous and unregulated activation of auxin-responsive genes. This leads to uncontrolled cell division and elongation, resulting in characteristic symptoms of auxin herbicide damage such as leaf and stem curling, and ultimately, plant death.[1][7]

The diagram below illustrates the auxin signaling pathway and the role of synthetic auxins.



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Caption: Simplified auxin signaling pathway.

Experimental Protocols

Synthesis of Fluroxypyr-meptyl

The following protocol describes a method for the synthesis of **Fluroxypyr-meptyl** via transesterification.

Reactants:

- Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate
- 1-methylheptanol (2-octanol)
- Tetrabutyl titanate (catalyst)

Procedure:

- Combine Methyl (4-amino-3,5-dichloro-6-fluoro-2-pyridinyloxy)acetate (5.02 moles) and 1-methylheptanol (14.6 moles) in a 5-liter flask equipped with a stirrer, a 30 cm Vigreux column, a distillation head, and a thermometer.
- Heat the solution to approximately 130°C at 10 kPa pressure to remove any residual water.
- Introduce 1.3 g of tetrabutyl titanate catalyst to the mixture.
- Heat the mixture at approximately 150°C under 60 kPa pressure for 6 hours, distilling off the methanol as it is formed.
- Slowly reduce the pressure to about 3.3 kPa to remove excess 1-methylheptanol and other volatile components via distillation.
- The resulting residue is the **Fluroxypyr-meptyl** product.

This protocol is adapted from a documented synthesis route and should be performed by qualified personnel in a suitable laboratory setting.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

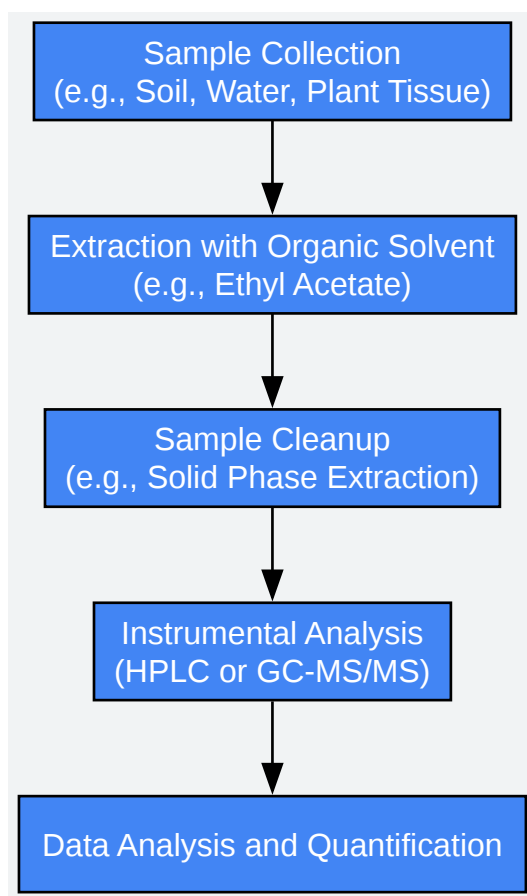
This section outlines an HPLC method for the analysis of **Fluroxypyr-meptyl**.

Instrumentation and Conditions:

- Column: Primesep 100, 4.6 x 150 mm, 5 µm particle size, 100 Å pore size
- Mobile Phase: Acetonitrile (MeCN) / Water (H₂O) - 70/30 (v/v)
- Buffer: Sulfuric acid (H₂SO₄) - 0.2%
- Flow Rate: 1.0 mL/min
- Detection: UV at 220 nm
- Peak Retention Time: Approximately 3.82 minutes

This method provides a basis for the chromatographic separation and quantification of **Fluroxypyr-meptyl**. Method validation and optimization may be required for specific matrices and instrumentation.

The workflow for a typical analytical determination of **Fluroxypyr-meptyl** in an environmental sample is depicted below.



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Caption: General analytical workflow for **Fluroxypyr-meptyl**.

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